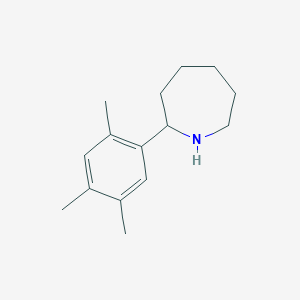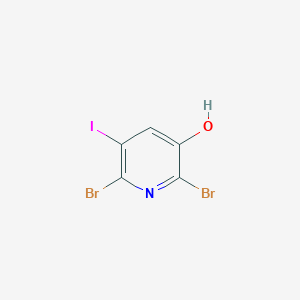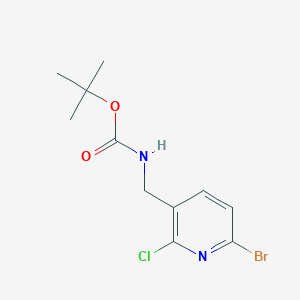![molecular formula C12H17Cl2N3 B1390005 {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride CAS No. 1185300-19-9](/img/structure/B1390005.png)
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Descripción general
Descripción
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride, also known as 2-MEPE-DHC, is a synthetic organic compound that has been studied extensively in the past several decades. It has been used in a variety of scientific research applications, and is known to have biochemical and physiological effects on organisms. This article provides an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for further research.
Aplicaciones Científicas De Investigación
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has been used in a variety of scientific research applications, including as an agonist for the serotonin 5-HT2A receptor, as an inhibitor of the enzyme acetylcholinesterase, and as an anti-inflammatory agent. It has also been used in studies of the effects of drugs on the central nervous system, as well as in studies of the effects of environmental pollutants on aquatic organisms.
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities .
Action Environment
The reaction conditions for the synthesis of imidazole derivatives can be mild enough for the inclusion of a variety of functional groups .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low toxicity and a low cost. It is also relatively easy to synthesize and purify, and is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively low affinity for the serotonin 5-HT2A receptor, and is not very water-soluble.
Direcciones Futuras
Given the potential of {2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride as an agonist for the serotonin 5-HT2A receptor, inhibitor of the enzyme acetylcholinesterase, and anti-inflammatory agent, there are many potential future directions for research. For example, further research could be conducted to investigate the effects of this compound on the cardiovascular system, to study the effects of environmental pollutants on aquatic organisms, and to investigate the effects of this compound on the immune system. Additionally, further research could be conducted to investigate the potential of this compound as an antioxidant and neuroprotective agent.
Análisis Bioquímico
Biochemical Properties
{2-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The imidazole ring in its structure allows it to participate in hydrogen bonding and coordinate with metal ions, making it a valuable ligand in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing its catalytic activity . Additionally, it can bind to proteins like hemoglobin, affecting oxygen transport and release .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, in cancer cells, this compound has been found to inhibit proliferation by altering the expression of oncogenes and tumor suppressor genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. This binding can lead to the inhibition of transcription and translation processes, thereby affecting protein synthesis. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, such as altered metabolic rates and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate physiological processes beneficially. At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range leads to significant biological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. Additionally, this compound can act as a substrate for certain enzymes, leading to its biotransformation and subsequent biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This interaction can affect its localization and accumulation within specific tissues, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific compartments such as the nucleus and mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The presence of this compound in these organelles can lead to significant changes in their function and overall cellular homeostasis .
Propiedades
IUPAC Name |
2-[2-(1-methylimidazol-2-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c1-15-9-8-14-12(15)7-6-10-4-2-3-5-11(10)13;;/h2-5,8-9H,6-7,13H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKAXYGQOVFTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=CC=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)
![{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389933.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)
![4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1389937.png)
![3-[(2-Bromoacetyl)amino]-N-(2-furylmethyl)-benzamide](/img/structure/B1389938.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389939.png)
![2-Bromo-N-{3-[(2-phenylacetyl)amino]-phenyl}acetamide](/img/structure/B1389940.png)



